Acetamide, 2-(1,3-dihydro-4-nitro-1,3-dioxoisoindol-2-yl)-N-cyclohexyl-
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Overview
Description
N-CYCLOHEXYL-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a nitro group, and an isoindoline-1,3-dione moiety.
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine and 4-nitrophthalic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Formation of Intermediate: The initial reaction between cyclohexylamine and 4-nitrophthalic anhydride forms an intermediate compound.
Cyclization and Acetylation: The intermediate undergoes cyclization and acetylation to form the final product, N-CYCLOHEXYL-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-CYCLOHEXYL-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-CYCLOHEXYL-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, including heterocycles and polymers.
Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity and photoreactivity.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-CYCLOHEXYL-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can be compared with other similar compounds, such as:
N-CYCLOHEXYL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE: This compound lacks the nitro group, which may result in different reactivity and biological activity.
(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: This compound has a similar structure but contains a carboxylic acid group instead of an amide group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C16H17N3O5 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O5/c20-13(17-10-5-2-1-3-6-10)9-18-15(21)11-7-4-8-12(19(23)24)14(11)16(18)22/h4,7-8,10H,1-3,5-6,9H2,(H,17,20) |
InChI Key |
NIHORHSUCPUGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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